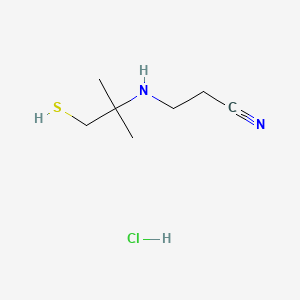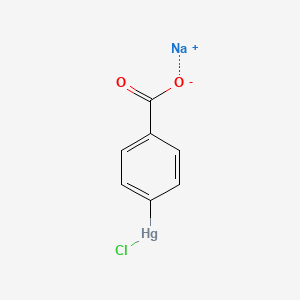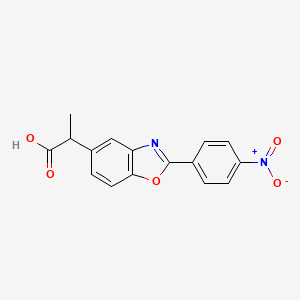
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a cyanoethyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride typically involves the reaction of 2-cyanoethylamine with 2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyanoethyl and amino groups may also interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- 1-(2-Cyanoethyl)pyrrole
Uniqueness
Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiol group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds.
Propiedades
Número CAS |
23545-70-2 |
|---|---|
Fórmula molecular |
C7H15ClN2S |
Peso molecular |
194.73 g/mol |
Nombre IUPAC |
3-[(2-methyl-1-sulfanylpropan-2-yl)amino]propanenitrile;hydrochloride |
InChI |
InChI=1S/C7H14N2S.ClH/c1-7(2,6-10)9-5-3-4-8;/h9-10H,3,5-6H2,1-2H3;1H |
Clave InChI |
SXBBEBWJKCVUGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS)NCCC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)





![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)


![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
